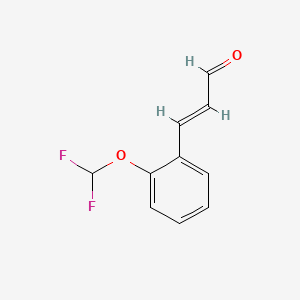

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde

Description

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde is an organic compound with the molecular formula C10H8F2O2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

(E)-3-[2-(difluoromethoxy)phenyl]prop-2-enal |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)14-9-6-2-1-4-8(9)5-3-7-13/h1-7,10H/b5-3+ |

InChI Key |

TVXZSURJLNBBFS-HWKANZROSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)OC(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Difluoromethoxy)phenyl)acrylaldehyde typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the formation of the acrylaldehyde moiety. One common method involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-(2-(Difluoromethoxy)phenyl)acrylic acid.

Reduction: 3-(2-(Difluoromethoxy)phenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-(Difluoromethoxy)phenyl)acrylaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

3-(2-(Trifluoromethoxy)phenyl)acrylaldehyde: Similar structure but with a trifluoromethoxy group.

3-(2-(Methoxy)phenyl)acrylaldehyde: Similar structure but with a methoxy group.

Uniqueness

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antifungal research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound features a difluoromethoxy group attached to a phenyl ring and an acrylaldehyde moiety. This unique structure may contribute to its biological properties.

Anti-inflammatory Effects

Research indicates that derivatives of acrylaldehydes, including those similar to this compound, exhibit significant anti-inflammatory activity. A study highlighted that compounds with similar structures demonstrated superior inhibitory effects on fMLP-stimulated neutrophil superoxide formation compared to traditional anti-inflammatory agents like trifluoperazine .

Table 1: Inhibitory Activity of Acrylaldehyde Derivatives

| Compound | Inhibitory Activity (IC50, µM) | Mechanism of Action |

|---|---|---|

| CCY1a | 15 | cAMP elevation |

| This compound | TBD | Calcium inhibition |

Antifungal Activity

The antifungal potential of acrylaldehyde derivatives has been explored in various studies. For instance, compounds with similar structures have shown promising results against fungal pathogens such as Candida neoformans and Aspergillus fumigatus. These studies suggest that modifications to the phenyl ring can enhance antifungal activity while maintaining selectivity for fungal targets over mammalian cells .

Table 2: Antifungal Efficacy of Related Compounds

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Compound A | 0.06 | >1000 |

| Compound B | 0.03 | >1000 |

| This compound | TBD | TBD |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like difluoromethoxy significantly influences the biological activity of acrylaldehyde derivatives. The position and nature of substituents on the phenyl ring are critical for optimizing both anti-inflammatory and antifungal properties .

Case Studies

- In Vivo Studies : In a study evaluating the efficacy of related compounds in mice infected with C. neoformans, it was found that certain derivatives improved survival rates significantly compared to control groups . This suggests that this compound may have similar potential.

- Cellular Mechanisms : The mechanism by which these compounds exert their effects often involves modulation of calcium signaling pathways, which is crucial in inflammatory responses. This was observed in compounds that inhibited calcium influx more effectively than traditional agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.